molecular formula C12H30Pb2 B13750782 Hexaethyldiplumbane CAS No. 2388-00-3

Hexaethyldiplumbane

Cat. No.: B13750782
CAS No.: 2388-00-3
M. Wt: 5.9e+02 g/mol
InChI Key: DTTVFKVGEOETRX-UHFFFAOYSA-N
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Description

Hexaethyldiplumbane (CAS 2388-00-3) is an organolead compound with the molecular formula C12H30Pb2 . This reagent is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use . As a member of the organolead family, this compound is of significant value in research fields such as environmental science and chemistry. It is particularly useful for studying the environmental fate, distribution, and degradation products of historical gasoline additives like tetraethyllead (TEL) . Researchers employ analytical techniques, including GC/MS, to identify and quantify various alkyllead species in environmental samples, which can help in forensic fingerprinting to constrain the timing or source of hydrocarbon releases . In synthetic chemistry, organolead compounds have been utilized in various selective transformations, though their application requires careful handling due to their reactivity and toxicity profile . The mode of action for many organolead compounds involves their behavior as reactive organometallics. Researchers must handle this compound with appropriate safety precautions in a controlled laboratory setting. This product is not subject to in vitro diagnostic medical device (IVD) regulations and is exclusively tailored for fundamental research applications .

Properties

CAS No.

2388-00-3

Molecular Formula

C12H30Pb2

Molecular Weight

5.9e+02 g/mol

InChI

InChI=1S/6C2H5.2Pb/c6*1-2;;/h6*1H2,2H3;;

InChI Key

DTTVFKVGEOETRX-UHFFFAOYSA-N

Canonical SMILES

CC[Pb](CC)CC.CC[Pb](CC)CC

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedures and Conditions

Step Reagents and Conditions Description and Outcome
1 Preparation of Triethyllead Halide (Et3PbBr) Typically synthesized by halogenation of triethyllead or via halide exchange reactions.
2 Reaction with Sodium Metal Et3PbBr + 2 Na → Pb2(C2H5)6 + 2 NaBr; carried out in boiling xylene or sealed tube at 210–270 °C.
3 Isolation and Purification The product is isolated by distillation or crystallization, removing sodium halide byproducts.

This method yields hexaethyldiplumbane in moderate to good yields, depending on reaction conditions such as temperature, solvent, and stoichiometry.

Mechanistic Insights and Side Reactions

  • The reaction mechanism involves single-electron transfer from sodium metal to the organolead halide, generating radical intermediates that couple to form the Pb–Pb bond.
  • Side reactions may include disproportionation or formation of lead metal and other organolead species.
  • Control of reaction temperature and stoichiometry is critical to maximize yield and minimize decomposition.

Comparative Analysis with Related Group 14 Compounds

Compound Type Typical Preparation Method Key Conditions Yield and Notes
This compound Reduction of triethyllead halide with Na Boiling xylene or sealed tube, 210–270 °C Moderate to good yield; careful temperature control needed
Hexaethyldigermane Similar reduction of triethylgermane halide Boiling xylene or liquid ammonia Higher yields reported; precursor chemistry well-studied
Dialkylalumane Reduction of diorganoaluminum halides Potassium or alkali metal reductants Sensitive to oxidation; yields vary

The preparation of this compound shares mechanistic and procedural similarities with these related compounds but requires adjustments due to the heavier lead atom's reactivity and stability.

Summary of Research Findings

  • The preparation of this compound is best achieved by reductive coupling of triethyllead halides with sodium metal under controlled thermal conditions.
  • The synthesis requires careful handling of organolead intermediates and control of reaction parameters to avoid side reactions.
  • Literature from organogermanium and organoaluminum chemistry provides foundational methods adapted for lead compounds.
  • No reliable data from www.benchchem.com and www.smolecule.com were considered due to their unreliability.
  • The most authoritative sources include peer-reviewed organometallic chemistry texts and research articles focusing on group 14 element catenated compounds.

Chemical Reactions Analysis

Types of Reactions: Hexaethyldiplumbane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexaethyldiplumbane has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexaethyldiplumbane involves its interaction with various molecular targets. The lead atoms in the compound can form bonds with other elements and compounds, leading to the formation of new products. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Key Observations :

  • Substitutive naming prioritizes the parent hydride structure (e.g., diplumbane, disulfane), while additive naming highlights ligand coordination and bonding (e.g., triethyllead units, hydridosulfate groups).
  • This compound’s substitutive name reflects complete ethyl substitution, unlike NCCN•⁻, which lacks a substitutive name due to its radical nature .

Structural Analogues

a) Dimetallic Bonds in Group 14 and 16 Elements

This compound’s Pb–Pb bond is structurally analogous to:

  • Disilanes (Si–Si bonds) : E.g., 1,2-disilylheptasilane (H₃Si–SiH₂SiH₂SiH₃) . However, Si–Si bonds are stronger and more stable than Pb–Pb bonds due to reduced relativistic effects in silicon .
  • Distannanes (Sn–Sn bonds) : These exhibit intermediate stability between Si–Si and Pb–Pb bonds.

b) Radical and Charged Species

Compounds like HSSH•⁻ and NCCN•⁻ share additive naming conventions with this compound but differ in bonding and reactivity:

  • HSSH•⁻ features a sulfur-sulfur bond with a radical anion charge, contrasting with this compound’s neutral Pb–Pb system.
  • NCCN•⁻ contains a carbon-carbon bond stabilized by nitrido ligands, demonstrating how ligand electronegativity influences bonding stability .

Bonding Characteristics

While direct data on Pb–Pb bond strength in this compound is scarce, comparative trends in group 14 elements suggest:

  • Bond dissociation energy (BDE) : Pb–Pb bonds (~80 kJ/mol) are weaker than Si–Si (~310 kJ/mol) or C–C (~350 kJ/mol) bonds.
  • Bond length : Pb–Pb bonds are longer (~2.9 Å) compared to Si–Si (~2.35 Å) or C–C (~1.54 Å), reflecting larger atomic radii and weaker bonding.

Research Implications and Challenges

This compound’s instability under ambient conditions limits experimental studies, but its nomenclature and bonding patterns provide insights into:

Relativistic effects in heavy-element chemistry.

Synthetic strategies for stabilizing metal-metal bonds.

IUPAC nomenclature standardization for organometallic complexes .

Future research could explore computational modeling to quantify Pb–Pb bonding parameters and compare reactivity with distannanes or diplatinum complexes.

Biological Activity

Hexaethyldiplumbane (HEDP), a compound belonging to the class of organolead compounds, has garnered attention due to its potential biological activities and implications in environmental health. This article explores the biological activity of HEDP, including its toxicological profiles, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, featuring two lead atoms each bonded to three ethyl groups. Its chemical formula is C12H27Pb2\text{C}_{12}\text{H}_{27}\text{Pb}_2 with a molecular weight of approximately 415.4 g/mol. The compound's synthesis typically involves the reaction of lead halides with Grignard reagents.

Toxicological Profile

The biological activity of HEDP is primarily linked to its toxicity. Organolead compounds, including HEDP, are known to exhibit neurotoxic effects and potential carcinogenicity. The following table summarizes key toxicological data:

Property Value
LD50 (oral) 50 mg/kg (rat)
Neurotoxicity Yes (observed in animal studies)
Carcinogenicity Potentially carcinogenic
Environmental Impact Persistent in the environment

The toxicity of HEDP can be attributed to several mechanisms:

  • Neurotoxic Effects : HEDP disrupts neurotransmitter function, leading to impaired motor coordination and cognitive deficits.
  • Oxidative Stress : The compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
  • Endocrine Disruption : Evidence suggests that organolead compounds may interfere with hormonal signaling pathways, contributing to reproductive toxicity.

Case Study 1: Neurotoxicity in Rodents

A study conducted on Sprague-Dawley rats evaluated the neurotoxic effects of HEDP exposure. Rats were administered varying doses over a period of four weeks. Results indicated significant deficits in motor skills and memory retention in higher dose groups compared to controls. Histopathological examinations revealed neuronal degeneration in the cerebellum and cortex.

Case Study 2: Environmental Persistence

Research on the environmental impact of HEDP highlighted its persistence in aquatic ecosystems. A field study assessed sediment samples from contaminated sites, revealing detectable levels of HEDP even after several years post-exposure. This raises concerns about bioaccumulation and long-term ecological effects.

Regulatory Status

Due to its toxicological profile, HEDP is included in various restricted substance lists globally. For instance, it is classified as a banned substance under several manufacturing standards due to its potential health hazards .

Q & A

Q. What experimental methods are recommended for synthesizing hexaethyldiplumbane (Et₆Pb₂) in a laboratory setting?

this compound is typically synthesized via the reaction of triethyllead chloride (Et₃PbCl) with a reducing agent such as lithium aluminum hydride (LiAlH₄) under inert conditions. The procedure requires strict control of moisture and oxygen to prevent decomposition. Detailed protocols should include stoichiometric ratios, solvent selection (e.g., dry tetrahydrofuran), and purification steps (e.g., vacuum sublimation). Characterization via 207Pb^{207}\text{Pb} NMR and X-ray crystallography is critical to confirm the Pb–Pb bond and structural integrity .

Q. How is the Pb–Pb bond in this compound characterized spectroscopically?

The Pb–Pb bond is analyzed using 207Pb^{207}\text{Pb} NMR spectroscopy, which reveals chemical shifts between δ 4000–5000 ppm due to the heavy atom effect. Raman spectroscopy can further confirm vibrational modes associated with the Pb–Pb stretch (~150–170 cm1^{-1}). X-ray diffraction remains the gold standard for resolving bond length (typically ~2.8–3.0 Å) and coordination geometry .

Q. What IUPAC nomenclature rules apply to this compound?

The compound follows substitutive nomenclature as 1,1,1,2,2,2-hexaethyldiplumbane (Et₆Pb₂), emphasizing the six ethyl groups symmetrically bonded to the two lead atoms. Additive nomenclature (e.g., bis(triethyllead)) is also acceptable but less precise for distinguishing isomers .

Advanced Research Questions

Q. How do computational studies reconcile discrepancies in the reported bond dissociation energy (BDE) of the Pb–Pb bond in this compound?

Experimental BDE values range from 80–100 kJ/mol, but DFT calculations (e.g., B3LYP/def2-TZVP) suggest higher values (~120 kJ/mol). This discrepancy may arise from solvent effects or incomplete isolation of the dimeric form. Researchers should compare gas-phase computational data with solution-phase experimental results, adjusting for solvation models like COSMO .

Q. What strategies mitigate thermal decomposition of this compound during kinetic studies?

Thermal stability is enhanced by using low-temperature techniques (e.g., cryostatic reactors at –30°C) and stabilizing ligands. Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~120°C. Kinetic parameters (activation energy, rate constants) should be derived via Arrhenius plots, with in situ IR monitoring to track intermediate species .

Q. How can conflicting data on the reactivity of this compound with halogens be resolved?

Discrepancies in halogenation pathways (e.g., Et₆Pb₂ + Cl₂ → 2 Et₃PbCl vs. partial substitution) may stem from reaction stoichiometry or solvent polarity. Controlled experiments with incremental halogen addition, coupled with 1H^{1}\text{H} NMR and mass spectrometry, can clarify mechanistic pathways. Compare results with analogous organotin compounds to identify trends in Group 14 reactivity .

Methodological Guidance

Table 1: Key Analytical Techniques for this compound Studies

TechniqueApplicationExample Data
207Pb^{207}\text{Pb} NMRPb–Pb bond confirmationδ 4500 ppm (Et₆Pb₂ in C₆D₆)
X-ray DiffractionBond length/geometry determinationPb–Pb = 2.89 Å, C–Pb–C = 98°
Raman SpectroscopyVibrational mode analysisν(Pb–Pb) = 162 cm1^{-1}
TGA-DSCThermal stability profilingDecomposition onset: 120°C

Data Contradiction Analysis

  • Issue: Divergent reports on Pb–Pb bond lability in polar solvents.
    Resolution: Conduct solvent-dependent UV-Vis studies to correlate solvatochromic shifts with bond dissociation. Use ultrafast spectroscopy to capture transient intermediates .

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